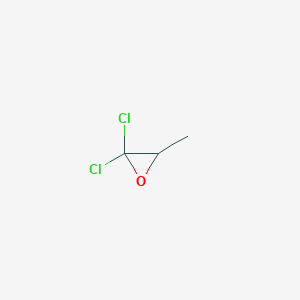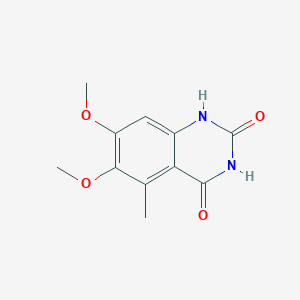
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-amino-5-methylbenzoic acid and dimethoxybenzene.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, optimizing reaction conditions, and ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or reduce specific functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinazoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: Quinazoline derivatives can be used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the methyl group at the 5 position.
5-Methylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups at the 6 and 7 positions.
Quinazoline-2,4(1H,3H)-dione: Lacks both the methoxy and methyl groups.
Uniqueness
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy groups at the 6 and 7 positions and a methyl group at the 5 position. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other quinazoline derivatives.
Propiedades
Número CAS |
887764-06-9 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
6,7-dimethoxy-5-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-5-8-6(12-11(15)13-10(8)14)4-7(16-2)9(5)17-3/h4H,1-3H3,(H2,12,13,14,15) |
Clave InChI |
RLJHFQFZVHWJBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C1OC)OC)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


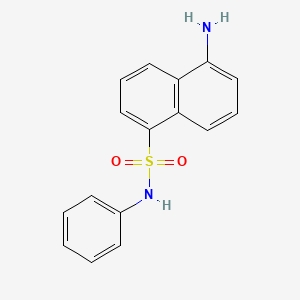
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
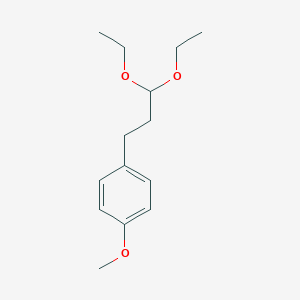
![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

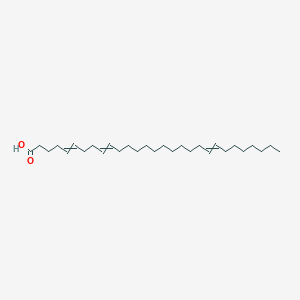
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
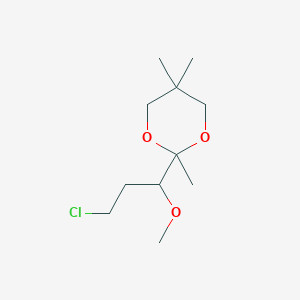
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
